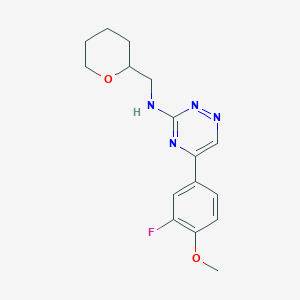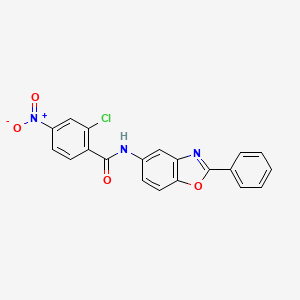![molecular formula C18H27N3O3S B5970919 1-methyl-4-({1-[(4-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)piperazine](/img/structure/B5970919.png)
1-methyl-4-({1-[(4-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-4-({1-[(4-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)piperazine is a synthetic compound that has been widely studied for its potential therapeutic applications. It is commonly referred to as PSC-833 or valspodar and belongs to the family of piperazine derivatives. This compound has shown promise in the treatment of cancer, as it has been found to inhibit the activity of drug efflux pumps, which are responsible for the resistance of cancer cells to chemotherapy.
Wirkmechanismus
PSC-833 acts by inhibiting the activity of drug efflux pumps, specifically the P-glycoprotein (P-gp) pump. This pump is responsible for pumping chemotherapy drugs out of cancer cells, thereby reducing their effectiveness. PSC-833 binds to the P-gp pump and prevents it from pumping chemotherapy drugs out of cancer cells, thereby increasing their concentration and effectiveness.
Biochemical and Physiological Effects:
PSC-833 has been found to have minimal toxicity and side effects. It has been shown to be well-tolerated in clinical trials, with the most common side effects being mild gastrointestinal symptoms. PSC-833 has also been found to have no significant effect on the pharmacokinetics of chemotherapy drugs, making it a safe and effective combination therapy option.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of PSC-833 is its ability to reverse multidrug resistance in cancer cells, making it a promising candidate for combination therapy with chemotherapy drugs. However, one limitation of PSC-833 is its poor water solubility, which can make it difficult to administer in clinical settings.
Zukünftige Richtungen
There are several future directions for the research and development of PSC-833. One area of focus is the development of more water-soluble derivatives of PSC-833, which would make it easier to administer in clinical settings. Another area of focus is the development of more potent inhibitors of drug efflux pumps, which could further improve the effectiveness of combination therapy with chemotherapy drugs. Additionally, there is ongoing research into the use of PSC-833 in the treatment of other diseases, such as Alzheimer’s disease and HIV.
Synthesemethoden
The synthesis of PSC-833 involves a multi-step process that begins with the reaction of 1-methylpiperazine with 4-methylbenzenesulfonyl chloride to form the intermediate 1-(4-methylbenzenesulfonyl)-4-methylpiperazine. This intermediate is then reacted with 3-piperidin-1-ylpropanoic acid to form the final product, PSC-833.
Wissenschaftliche Forschungsanwendungen
PSC-833 has been extensively studied for its potential use in cancer therapy. It has been found to be effective in reversing multidrug resistance in cancer cells, which is a major obstacle in the successful treatment of cancer. PSC-833 inhibits the activity of drug efflux pumps, which are responsible for pumping chemotherapy drugs out of cancer cells, thereby reducing their effectiveness. This makes PSC-833 a promising candidate for combination therapy with chemotherapy drugs.
Eigenschaften
IUPAC Name |
[1-(4-methylphenyl)sulfonylpiperidin-3-yl]-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c1-15-5-7-17(8-6-15)25(23,24)21-9-3-4-16(14-21)18(22)20-12-10-19(2)11-13-20/h5-8,16H,3-4,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUIFWHBVYPSGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(4-Methylphenyl)sulfonyl]piperidin-3-yl}(4-methylpiperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(phenylthio)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}acetamide](/img/structure/B5970848.png)
![2-[(4-methyl-1,3-thiazol-2-yl)thio]-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide](/img/structure/B5970869.png)
![(3R*,4R*)-1-(2-naphthylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5970873.png)
amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B5970879.png)
![5-(3,4-dimethoxybenzyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B5970880.png)
![ethyl 2-[(4-chlorophenyl)amino]-5-(3-hydroxybenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5970882.png)
![7-(2-hydroxyethyl)-9-(4-methoxyphenyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B5970889.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-(phenyldiazenyl)aniline](/img/structure/B5970892.png)


![1-(3-bromophenyl)-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5970925.png)
![2-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B5970930.png)
